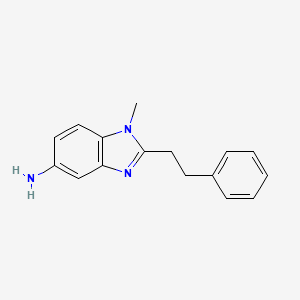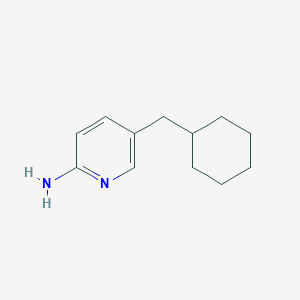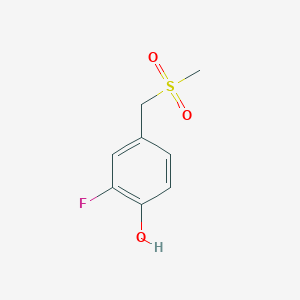
2-Fluoro-4-((methylsulfonyl)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-((methylsulfonyl)methyl)phenol is an organic compound with the molecular formula C7H7FO3S It is a derivative of phenol, where the phenolic hydrogen is substituted by a fluorine atom and a methylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-((methylsulfonyl)methyl)phenol typically involves the introduction of a fluorine atom and a methylsulfonylmethyl group to a phenol derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring. The methylsulfonylmethyl group can be added through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-((methylsulfonyl)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Fluoro-4-((methylsulfonyl)methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-((methylsulfonyl)methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The methylsulfonylmethyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: Lacks the methylsulfonylmethyl group, resulting in different chemical properties.
4-Fluoro-2-methylphenol: Similar structure but different substitution pattern on the phenol ring.
2-Fluoro-4-(methylsulfonyl)phenol: Similar but lacks the additional methyl group on the sulfonyl moiety.
Uniqueness
2-Fluoro-4-((methylsulfonyl)methyl)phenol is unique due to the presence of both a fluorine atom and a methylsulfonylmethyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H9FO3S |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-fluoro-4-(methylsulfonylmethyl)phenol |
InChI |
InChI=1S/C8H9FO3S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4,10H,5H2,1H3 |
InChI Key |
OHHPSKQWLDXZIF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



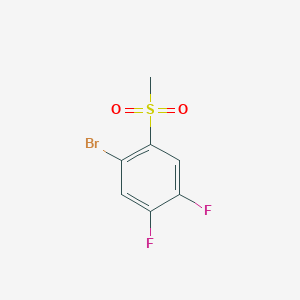
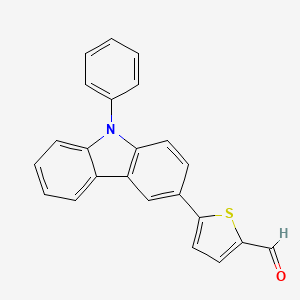
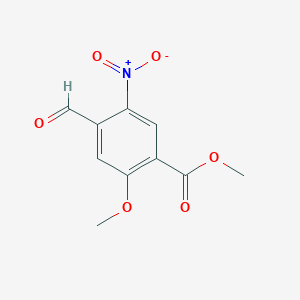
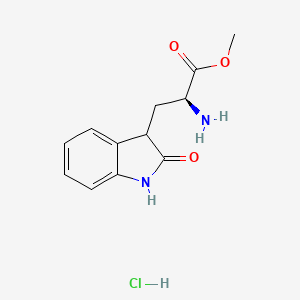
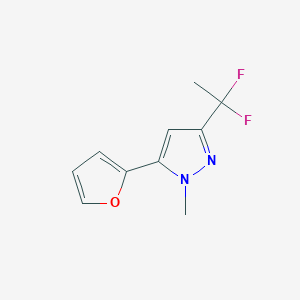

![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone](/img/structure/B13914048.png)
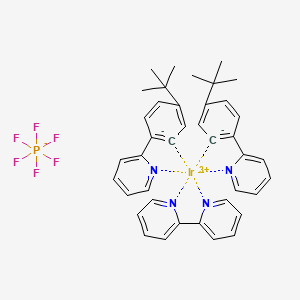
![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)

